1-Bromo-6-iodonaphthalene
CAS No.:
VCID: VC17628163
Molecular Formula: C10H6BrI
Molecular Weight: 332.96 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Bromo-6-iodonaphthalene is a halogenated derivative of naphthalene, characterized by the presence of a bromine atom at the 1-position and an iodine atom at the 6-position of the naphthalene ring system. This compound exhibits unique chemical properties due to the combination of bromine and iodine substituents, which significantly influence its reactivity and interactions in various chemical contexts. Synthesis MethodsThe synthesis of 1-bromo-6-iodonaphthalene can be achieved through several methods, typically involving the halogenation of naphthalene or its derivatives. These methods often require careful control of reaction conditions to ensure the desired substitution pattern.
Applications in Organic Synthesis1-Bromo-6-iodonaphthalene is widely used as an intermediate in organic synthesis due to its versatility in constructing complex molecular architectures. Its ability to participate in nucleophilic substitutions and coupling reactions makes it an important reagent for studying reaction mechanisms.
Biological Activity and Potential ApplicationsWhile specific biological activity data for 1-bromo-6-iodonaphthalene is limited, halogenated naphthalene derivatives are often studied for their potential pharmacological properties. Compounds with similar structures have shown various biological activities, including antimicrobial and anticancer effects. The presence of halogens can enhance lipophilicity and biological interactions, making such compounds interesting candidates for further biological evaluation. Safety and Handling1-Bromo-6-iodonaphthalene should be handled with care due to potential hazards associated with halogenated compounds. Safety data sheets indicate risks such as skin and eye irritation, emphasizing the need for appropriate safety measures during handling.
Comparison with Similar CompoundsSeveral compounds share structural similarities with 1-bromo-6-iodonaphthalene, including 1-chloro-6-iodonaphthalene and 2-bromo-6-iodonaphthalene. These compounds exhibit different reactivity profiles due to variations in halogen substituents and their positions on the naphthalene ring.
|
||||||||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 1-Bromo-6-iodonaphthalene | ||||||||||||||||||||||||||||||||||||||||
Molecular Formula | C10H6BrI | ||||||||||||||||||||||||||||||||||||||||
Molecular Weight | 332.96 g/mol | ||||||||||||||||||||||||||||||||||||||||
IUPAC Name | 1-bromo-6-iodonaphthalene | ||||||||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C10H6BrI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H | ||||||||||||||||||||||||||||||||||||||||
Standard InChIKey | FXUZFPSVRQFBNE-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||||||||||||
Canonical SMILES | C1=CC2=C(C=CC(=C2)I)C(=C1)Br | ||||||||||||||||||||||||||||||||||||||||
PubChem Compound | 118813565 | ||||||||||||||||||||||||||||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume